

3-aminoazepan-2-one molecular weight and formula

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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

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An In-Depth Technical Guide to **3-Aminoazepan-2-one**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-aminoazepan-2-one**, a pivotal chiral building block in contemporary drug development. We will move beyond simple data recitation to explore the underlying principles governing its synthesis, analytical characterization, and safe handling. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Molecular Identity

3-Aminoazepan-2-one, also known as α -amino- ϵ -caprolactam, is a cyclic amino acid derivative. It is structurally derived from lysine through the intramolecular condensation of its terminal amino group and carboxyl group.^{[1][2]} Its significance in medicinal chemistry stems from the stereocenter at the C3 position, making its enantiomerically pure forms—**(S)-3-aminoazepan-2-one** and **(R)-3-aminoazepan-2-one**—valuable precursors for complex chiral molecules.^{[3][4]}

Physicochemical and Structural Data

A compound's fundamental properties dictate its behavior in both synthetic and analytical contexts. The data below has been consolidated from various chemical and supplier

databases.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ N ₂ O	[5][6][7][8]
Molecular Weight	128.17 g/mol	[5][6][8]
CAS Number	671-42-1 (Racemic)	[6][7]
21568-87-6 ((S)-enantiomer)	[5]	
28957-33-7 ((R)-enantiomer)		
Appearance	White to off-white solid	[6][7]
Melting Point	77-101 °C (Varies by form)	[5][7]
Boiling Point	~170 °C at 13 mmHg	[1][7]
Solubility	Soluble in water; Slightly soluble in Methanol, DMSO	[5][7]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]

Synthesis Strategies: From Classic Chemistry to Biocatalysis

The efficient and stereoselective synthesis of **3-aminoazepan-2-one** is critical for its application. Both traditional and modern enzymatic methods are employed, each with distinct advantages.

Traditional Chemical Synthesis

Classic routes to cyclic amines and amides often involve multi-step processes such as Hofmann or Curtius rearrangements and the cyclization of α -amino acids.[3] While well-established, these methods can suffer from drawbacks, including the use of hazardous reagents, moderate yields, and challenges in achieving high enantiomeric purity, often necessitating chiral resolution steps that reduce overall process efficiency.

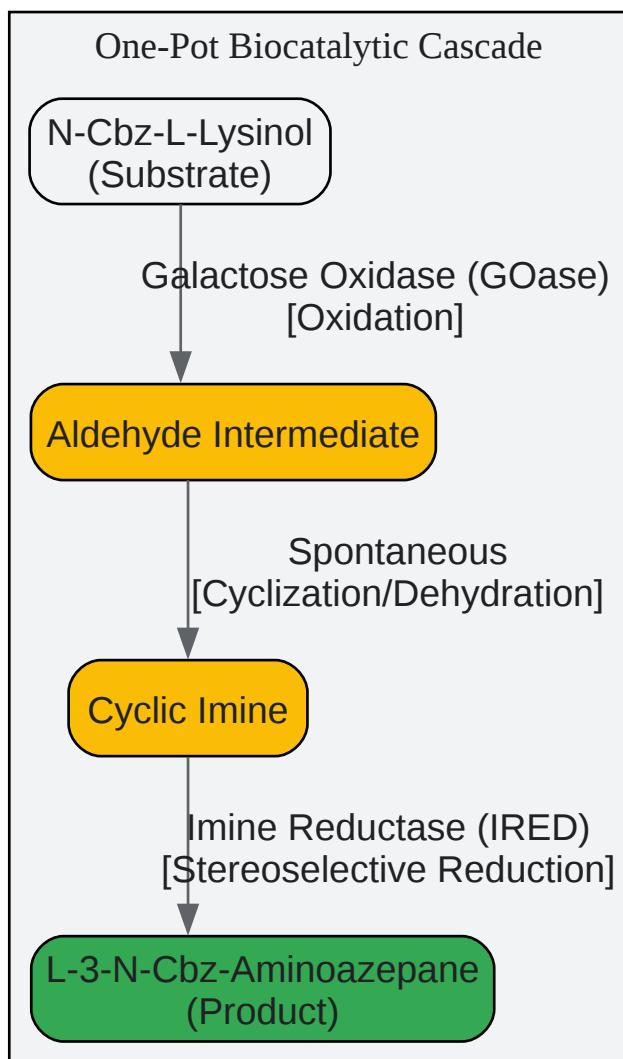
Biocatalytic Cascade Synthesis (Recommended)

A more advanced and sustainable approach utilizes a one-pot, multi-enzyme cascade. This strategy offers high stereoselectivity, milder reaction conditions, and a greener footprint. A notable example involves the conversion of L-lysinol, derived from the bio-renewable amino acid L-lysine.[3]

The causality of this workflow is as follows:

- Oxidation: A galactose oxidase (GOase) variant selectively oxidizes the primary alcohol of the N-protected L-lysinol to an aldehyde. This enzyme is chosen for its specificity, preventing over-oxidation to a carboxylic acid.
- Cyclization & Dehydration: The aldehyde intermediate spontaneously cyclizes with the secondary amine, followed by dehydration to form a cyclic imine. This intramolecular reaction is thermodynamically favored.
- Stereoselective Reduction: An imine reductase (IRED) reduces the cyclic imine to the final L-3-N-protected-aminoazepane. The choice of IRED is critical as its stereopreference dictates the final enantiopurity of the product.[3]

This one-pot approach is inherently self-validating; by streamlining the reactions, the formation and potential racemization of labile intermediates are minimized, ensuring a product with high enantiopurity.[3]



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Caption: Enzymatic cascade for chiral aminoazepane synthesis.

Analytical Characterization: A Validated HPLC Protocol

Accurate determination of purity and enantiomeric excess is non-negotiable in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high resolution and sensitivity.^[9]

Recommended HPLC Method for Purity and Chiral Analysis

This protocol is designed to provide robust separation of **3-aminoazepan-2-one** from potential impurities and to resolve its enantiomers. The choice of a chiral stationary phase is paramount for enantioseparation.

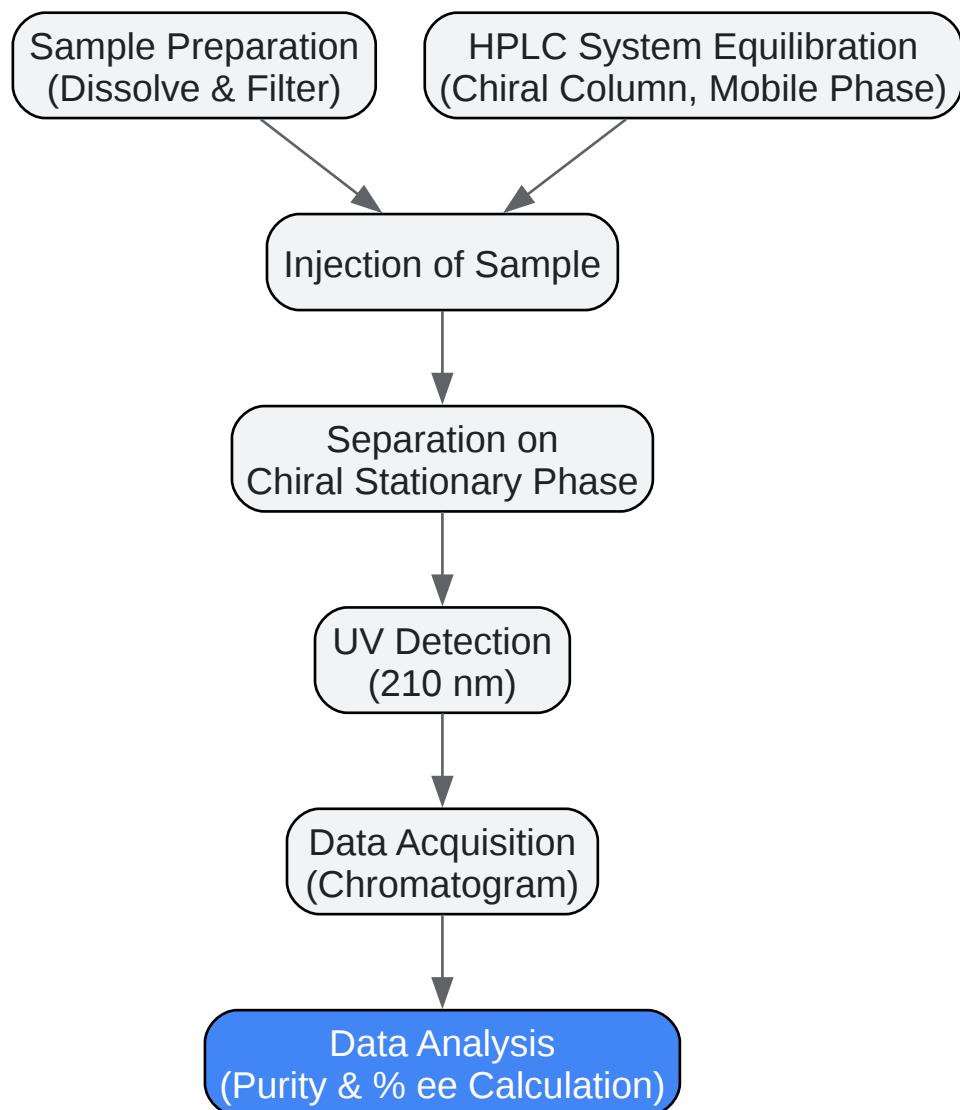
Instrumentation and Conditions:

- System: UHPLC/HPLC system with a Quaternary Pump and UV or PDA Detector.
- Column: Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H or similar.
 - Rationale: These columns are highly effective for separating a wide range of chiral compounds, including those with amine functionalities, through hydrogen bonding and dipole-dipole interactions.[\[10\]](#)
- Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).
 - Rationale: The non-polar/polar solvent system provides the necessary selectivity on the chiral column. The addition of a small amount of a basic modifier like DEA is crucial. It acts as a competing base to mask residual acidic silanols on the column packing, preventing peak tailing of the basic analyte and ensuring sharp, symmetrical peaks.[\[9\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
 - Rationale: Maintaining a constant, controlled temperature ensures reproducible retention times.
- Detector Wavelength: 210 nm.
 - Rationale: The amide chromophore within the lactam ring exhibits absorbance in the low UV range.

- Injection Volume: 5 μ L.

Step-by-Step Protocol:

- System Preparation: Purge all solvent lines to remove air bubbles and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Standard Preparation: Accurately weigh and dissolve a reference standard of **3-aminoazepan-2-one** (racemic mixture for method development, or the specific enantiomer for purity testing) in the mobile phase to a concentration of ~0.5 mg/mL.
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the mobile phase as the diluent. Filter the sample through a 0.22 μ m syringe filter to remove particulates that could damage the column.[\[11\]](#)
- Analysis Sequence: a. Inject a blank (mobile phase) to ensure no system contamination. b. Inject the racemic standard to determine the retention times and resolution of the (R) and (S) enantiomers. c. Inject the sample for analysis.
- Data Processing: Identify and integrate the peaks. Calculate chemical purity by the area percent method. For chiral analysis, calculate the enantiomeric excess (% ee) using the formula: % ee = $[\left| \text{Area}_1 - \text{Area}_2 \right| / (\text{Area}_1 + \text{Area}_2)] * 100$.



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Caption: Workflow for HPLC-based analytical characterization.

Troubleshooting Common HPLC Issues

Problem	Potential Cause	Suggested Solution
Peak Tailing	Secondary interaction between the basic amine and acidic silanols on the column.	Increase the concentration of the basic modifier (e.g., DEA to 0.2%) in the mobile phase.[9]
Poor Resolution	Inappropriate mobile phase composition or flow rate.	Optimize the ratio of hexane to isopropanol. A lower percentage of the polar alcohol component typically increases retention and may improve resolution. Reduce the flow rate (e.g., to 0.8 mL/min).
Ghost Peaks	Contamination in the system or carryover from a previous injection.	Run a needle wash program. Inject several blanks to clean the injection path. Ensure high-purity solvents are used.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **3-Aminoazepan-2-one** and its hydrochloride salt are classified as hazardous.

- Hazard Identification: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13] The GHS pictograms typically include an exclamation mark (GHS07).[6][8]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the solid powder, use a well-ventilated area or a fume hood to avoid inhaling dust.[13][14]
- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]
- Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term stability.[6][7]

Applications in Drug Development

3-Aminoazepan-2-one is not merely a laboratory curiosity; it is a key intermediate in the synthesis of high-value pharmaceutical agents. Its rigid, chiral scaffold is incorporated to control the three-dimensional orientation of functional groups, which is critical for specific binding to biological targets.

- Antibacterial Agents: It serves as an intermediate in the synthesis of capuramycin analogs, which are investigated for their antibacterial properties.[\[5\]](#)
- Anticancer Compounds: It is used in the preparation of bengamide E analogs, a class of natural products with potential anticancer activity.[\[5\]](#)
- Aryl Hydrocarbon Receptor (AHR) Inhibitors: The molecule is a building block for Triazolgoquinazolinamino Azepanones, which are being explored as AHR inhibitors for applications in immunology and oncology.[\[1\]](#)
- Modern Pharmaceuticals: The related 3-aminopiperidine and 3-aminoazepane cores are found in numerous drugs, highlighting the pharmaceutical industry's demand for these structural motifs.[\[3\]](#)[\[16\]](#)

Conclusion

3-Aminoazepan-2-one is a quintessential example of a modern chiral building block where precision in synthesis and analysis directly impacts its utility in drug discovery and development. The strategic application of biocatalytic cascades represents a significant advancement over traditional synthetic methods, offering superior stereocontrol and sustainability. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and purity of this critical intermediate, thereby upholding the rigorous standards of pharmaceutical research.

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